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Ethyl 2-hydroxy-2-methylbutanoate - 77-70-3

Ethyl 2-hydroxy-2-methylbutanoate

Catalog Number: EVT-426573
CAS Number: 77-70-3
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-hydroxy-2-methylbutanoate is an ester with a fruity aroma. [] While it naturally occurs in various fruits like pineapple, [, ] its primary relevance in scientific research stems from its role as a potential marker for lactic acid bacteria esterase activity in fermented beverages like wine. [, ]

Ethyl 2-hydroxy-3-methylbutanoate

  • Compound Description: This compound is a fruity ester and a potential marker of lactic acid bacteria esterase activity. It is found in both red and white wines, with higher levels typically observed in red wines. Sensory evaluation suggests that ethyl 2-hydroxy-3-methylbutanoate does not significantly contribute to the fruity aroma of red wine due to its concentration being below its sensory threshold. []
  • Relevance: This compound is a positional isomer of Ethyl 2-hydroxy-2-methylbutanoate, differing in the position of the methyl substituent on the butanoate backbone. []

(2S,3S)-3-Hydroxy-2-Methylbutanoate

  • Compound Description: This compound is produced through the reduction of β-keto ester, 2-methyl-3-oxobutanoate, by cultured plant cells of Marchantia polymorpha. The reduction yields predominantly the anti-product, indicating stereoselectivity in the enzymatic process. []
  • Relevance: While this entry refers to the anion, the corresponding ethyl ester, Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate, shares the same core structure with Ethyl 2-hydroxy-2-methylbutanoate, differing only in the stereochemistry at the 2- and 3- positions. []

Ethyl 2-methyl-3-oxobutanoate

  • Compound Description: This compound is a β-keto ester that serves as a precursor for the production of ethyl 3-hydroxy-2-methylbutanoate through stereoselective reduction. Various bacterial strains, particularly those belonging to enteric bacteria, exhibit the ability to reduce this compound. [, , ]
  • Relevance: Ethyl 2-methyl-3-oxobutanoate is the direct precursor to Ethyl 2-hydroxy-2-methylbutanoate, differing only in the oxidation state at the 2- position of the butanoate backbone. [, , ]

Ethyl 3-hydroxy-2-methylbutanoate

  • Compound Description: This compound is produced through the reduction of ethyl 2-methyl-3-oxobutanoate, with varying stereoselectivity depending on the reducing agent used. Different microbial strains and additives can control the stereochemical outcome of the reduction process. [, , ]
  • Relevance: This compound shares the same molecular formula and core structure with Ethyl 2-hydroxy-2-methylbutanoate, differing only in the position of the hydroxyl group. [, , ]

2-Ethyl-2-hydroxybutanoate (ehba)

  • Compound Description: This compound acts as a ligand in the formation of Chromium(V) and Chromium(IV) complexes. These complexes exhibit quasi-reversible redox behavior in both dimethyl sulfoxide (dmso) and dichloromethane. []
  • Relevance: The ethyl ester of 2-Ethyl-2-hydroxybutanoate is structurally similar to Ethyl 2-hydroxy-2-methylbutanoate. Both share the same core structure, with the former having an ethyl group at the 2- position and the latter having a methyl group at the same position. []

2-Hydroxy-2-methylbutanoate (hmba)

  • Compound Description: Similar to 2-ethyl-2-hydroxybutanoate, this compound also acts as a ligand in the formation of Chromium(V) and Chromium(IV) complexes, contributing to their electrochemical properties in various solvents. []
  • Relevance: The ethyl ester of 2-hydroxy-2-methylbutanoate is, in fact, the target compound itself, Ethyl 2-hydroxy-2-methylbutanoate. []

Ethyl 2-methylpropanoate

  • Compound Description: Identified as a key aroma compound in various fruits, including mangoes, this ester possesses a distinct fruity aroma. Its presence and concentration contribute significantly to the overall fruity flavor profile of these fruits. [, ]
  • Relevance: Ethyl 2-methylpropanoate shares the same ester functional group and a similar carbon backbone with Ethyl 2-hydroxy-2-methylbutanoate, differing by one carbon atom and the presence of the hydroxyl group in the latter. [, ]

Ethyl 3-methylbutanoate

  • Compound Description: This compound is another significant contributor to the fruity aroma of fruits like mango and pineapple. Its concentration, along with other esters, plays a crucial role in defining the overall flavor profile of these fruits. [, ]
  • Relevance: Ethyl 3-methylbutanoate, similar to ethyl 2-methylpropanoate, shares the same ester functional group and a similar carbon backbone to Ethyl 2-hydroxy-2-methylbutanoate. The key differences are the position of the methyl group on the butanoate chain and the presence of the hydroxyl group. [, ]

Ethyl Butanoate

  • Compound Description: Known for its characteristic fruity odor, ethyl butanoate contributes significantly to the flavor of many fruits, including mangoes and pineapples. Its presence and concentration contribute to the overall pleasant and attractive aroma of these fruits. [, ]
  • Relevance: Ethyl butanoate, alongside ethyl 2-methylpropanoate and ethyl 3-methylbutanoate, represents a simple ester structurally related to Ethyl 2-hydroxy-2-methylbutanoate. It shares the same ester functional group and a similar carbon backbone, differing by the absence of the methyl and hydroxyl groups. [, ]
  • Compound Description: This compound, a glucoconjugate, was identified as a novel compound in Sicana odorifera fruit pulp. It acts as a precursor to 4-hydroxybenzyl alcohol upon enzymatic hydrolysis. []
  • Relevance: This glucoconjugate features a 2,3-dihydroxy-3-methylbutanoate moiety linked to a glucose molecule. This moiety is structurally analogous to the target compound, Ethyl 2-hydroxy-2-methylbutanoate, highlighting a shared biosynthetic pathway or a common precursor molecule. []
Source and Classification

Ethyl 2-hydroxy-2-methylbutanoate is derived from the esterification of 2-methylbutyric acid and ethanol. It falls under the category of aliphatic esters and is included in various chemical databases such as PubChem, where it is listed with the Compound ID (CID) 101536 . The compound has been identified in natural sources, including the fruit of Durio zibethinus (durian), contributing to its flavor profile .

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-2-methylbutanoate typically involves the esterification process. A common method includes the following steps:

  1. Reactants: The primary reactants are 2-methylbutyric acid and ethanol.
  2. Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.
  3. Reaction Conditions:
    • The reactants are mixed in an esterification kettle at a specific ratio (for example, 50:10:1 of 2-methylbutyric acid to ethanol to catalyst by weight).
    • The mixture undergoes total reflux for approximately one hour to ensure complete reaction.
    • The temperature is controlled; for instance, maintaining a top temperature of around 85 °C during the addition of reactants.
    • The pressure within the kettle is typically maintained at about 0.5 MPa to optimize reaction conditions.
  4. Distillation: After the reaction, crude esters are separated using distillation techniques, with careful control of temperatures and pressures to isolate pure ethyl 2-hydroxy-2-methylbutanoate .
Molecular Structure Analysis

Ethyl 2-hydroxy-2-methylbutanoate features a molecular structure that can be described as follows:

  • Molecular Formula: C7H14O3C_7H_{14}O_3
  • Molecular Weight: Approximately 158.18 g/mol
  • Functional Groups: The structure contains an ester functional group (COO-COO-) and a hydroxyl group (OH-OH), which contributes to its solubility and reactivity.
  • Structural Representation:
CH3C OH CH3)COOCH2CH3\text{CH}_3\text{C OH CH}_3)\text{COOCH}_2\text{CH}_3

This representation highlights the branching at the second carbon, indicative of its methyl substituent .

Chemical Reactions Analysis

Ethyl 2-hydroxy-2-methylbutanoate can participate in various chemical reactions, including:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its constituent acids and alcohols.
    Ethyl 2 hydroxy 2 methylbutanoate+H2O2 Methylbutyric acid+Ethanol\text{Ethyl 2 hydroxy 2 methylbutanoate}+\text{H}_2\text{O}\rightleftharpoons \text{2 Methylbutyric acid}+\text{Ethanol}
  2. Transesterification: It can react with different alcohols to form new esters.
  3. Oxidation: Under oxidative conditions, it may convert into corresponding ketones or acids.

These reactions are essential in synthetic organic chemistry for modifying or utilizing this compound in various applications .

Mechanism of Action

The mechanism of action for ethyl 2-hydroxy-2-methylbutanoate primarily revolves around its role as a flavoring agent and potential metabolic precursor in biochemical pathways:

  1. Flavoring Agent: Its fruity aroma makes it suitable for use in food products where it enhances flavor profiles.
  2. Biochemical Precursor: In metabolic studies, it serves as a precursor for amino acids like valine and leucine when utilized in microbial protein expression systems .

The compound's ability to participate in enzymatic reactions further supports its role in metabolic pathways .

Physical and Chemical Properties Analysis

Ethyl 2-hydroxy-2-methylbutanoate exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid
  • Odor: Fruity aroma
  • Boiling Point: Approximately 200 °C
  • Density: Around 0.87 g/cm³
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Refractive Index: Typically around 1.42

These properties make it advantageous for applications in flavors and fragrances where volatility and solubility are critical factors .

Applications

Ethyl 2-hydroxy-2-methylbutanoate finds diverse applications across multiple fields:

  1. Food Industry: Used extensively as a flavoring agent due to its pleasant aroma.
  2. Cosmetic Industry: Incorporated into perfumes and personal care products for fragrance enhancement.
  3. Biochemical Research: Serves as a chiral precursor in metabolic studies involving amino acids, particularly in protein expression systems using Escherichia coli .
  4. Pharmaceuticals: Potentially used in drug formulation where specific esters are required for therapeutic efficacy.
  5. Fragrance Industry: Employed in creating synthetic fragrances that mimic natural scents.

Properties

CAS Number

77-70-3

Product Name

Ethyl 2-hydroxy-2-methylbutanoate

IUPAC Name

ethyl 2-hydroxy-2-methylbutanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3

InChI Key

KIYWRWLZHQZKKD-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)OCC)O

Solubility

Sparingly soluble in water; soluble in most non-polar organic solvents
Sparingly soluble (in ethanol)

Canonical SMILES

CCC(C)(C(=O)OCC)O

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